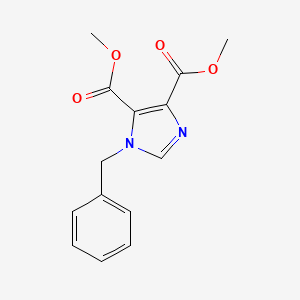![molecular formula C16H21NO2 B2991959 [3-(4-Ethylphenyl)piperidin-1-yl]-(oxiran-2-yl)methanone CAS No. 2411271-42-4](/img/structure/B2991959.png)
[3-(4-Ethylphenyl)piperidin-1-yl]-(oxiran-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(4-Ethylphenyl)piperidin-1-yl]-(oxiran-2-yl)methanone, commonly known as EPOM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. EPOM is a synthetic compound that belongs to the class of piperidine derivatives and is characterized by its unique structure, which comprises a piperidine ring, an oxirane ring, and an ethylphenyl group.
Mécanisme D'action
The mechanism of action of EPOM is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain, including the opioid and cannabinoid systems. EPOM has been shown to activate the mu-opioid receptor and inhibit the reuptake of endocannabinoids, leading to the activation of the endocannabinoid system. Additionally, EPOM has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
EPOM has been shown to have various biochemical and physiological effects, including analgesic, anti-inflammatory, and neuroprotective activities. EPOM has been reported to reduce pain and inflammation in animal models of acute and chronic pain. Additionally, EPOM has been shown to protect neurons from oxidative stress and apoptosis, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
EPOM has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, EPOM also has some limitations, including its complex synthesis method, which requires specialized equipment and expertise. Additionally, EPOM has limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research and development of EPOM. One potential direction is the optimization of the synthesis method to improve yield and purity. Additionally, further studies are needed to elucidate the mechanism of action of EPOM and its potential therapeutic applications in various diseases. Finally, the development of new analogs of EPOM with improved pharmacological properties may lead to the discovery of new drugs for the treatment of pain and neurodegenerative diseases.
Conclusion
In conclusion, EPOM is a promising chemical compound with potential applications in various scientific research fields, including medicinal chemistry, neuroscience, and drug discovery. EPOM has been shown to exhibit potent analgesic and anti-inflammatory activities, as well as neuroprotective effects, making it a potential therapeutic agent for the treatment of pain and neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of EPOM and its potential applications in various diseases.
Méthodes De Synthèse
The synthesis of EPOM involves a series of synthetic steps, starting with the reaction of 4-ethylphenylpiperidine with epichlorohydrin in the presence of a base catalyst, followed by the addition of sodium hydroxide and water to form the oxirane ring. The final product is obtained by the reaction of the oxirane ring with hydrochloric acid. The synthesis of EPOM is a complex process that requires careful control of reaction conditions and purification steps to obtain a pure product.
Applications De Recherche Scientifique
EPOM has shown great potential in various scientific research applications, including medicinal chemistry, neuroscience, and drug discovery. EPOM has been reported to exhibit potent analgesic and anti-inflammatory activities, making it a promising candidate for the development of new painkillers. Additionally, EPOM has been shown to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
[3-(4-ethylphenyl)piperidin-1-yl]-(oxiran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-2-12-5-7-13(8-6-12)14-4-3-9-17(10-14)16(18)15-11-19-15/h5-8,14-15H,2-4,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLICLFKEVUXDBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CCCN(C2)C(=O)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2991876.png)

![2-{[3-(2-Methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide](/img/structure/B2991881.png)
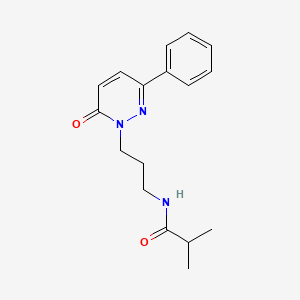
![4-[(2-Aminoethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide](/img/structure/B2991884.png)
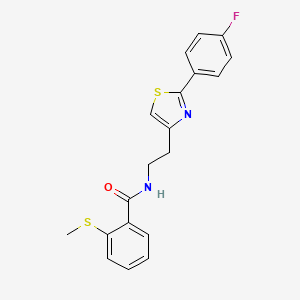
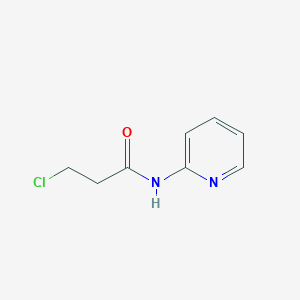
![8-((4-(Tert-butyl)phenyl)sulfonyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2991888.png)

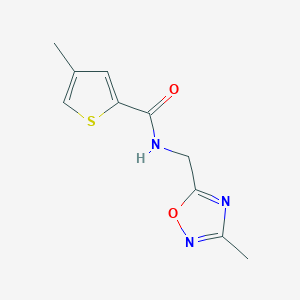
![N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2991895.png)
